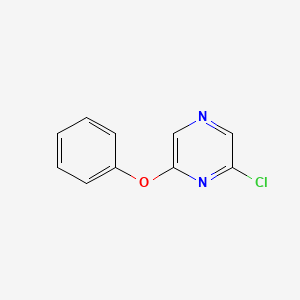

2-Chloro-6-phenoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNWVXLGFGUJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405783 | |

| Record name | 2-chloro-6-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64383-29-5 | |

| Record name | 2-chloro-6-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Phenoxypyrazine

Established Synthetic Routes to 2-Chloro-6-phenoxypyrazine

The synthesis of this compound is primarily achieved through the strategic functionalization of a pyrazine (B50134) core. The most direct and established method involves a Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the inherent electrophilicity of halogenated pyrazine precursors.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aryl ethers from activated aryl halides. masterorganicchemistry.comlibretexts.org The pyrazine ring, being an electron-deficient heterocycle, activates attached halogen atoms toward nucleophilic displacement. This reactivity is the basis for the most common synthetic route to this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

The synthesis of this compound can be readily accomplished by reacting a suitable dihalogenated pyrazine with phenol (B47542) or its derivatives. The phenoxide ion, generated by treating phenol with a base, acts as the nucleophile. The choice of base and solvent is critical for achieving high yields. Typically, bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are used to deprotonate the phenol. The reaction is generally performed in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the phenoxide salt and does not interfere with the nucleophilic attack. Elevated temperatures are often required to drive the reaction to completion.

The general reaction scheme involves the selective displacement of one chlorine atom from a dichloropyrazine precursor.

Table 1: Typical Reaction Conditions for SNAr Synthesis with Phenols

| Component | Role | Example |

|---|---|---|

| Pyrazine Precursor | Electrophile | 2,6-Dichloropyrazine (B21018) |

| Phenolic Compound | Nucleophile Source | Phenol |

| Base | Deprotonating Agent | K₂CO₃, NaH, NaOH |

| Solvent | Reaction Medium | DMF, DMSO, NMP |

The key precursor for this SNAr strategy is a dihalogenated pyrazine, most commonly 2,6-dichloropyrazine. The two chlorine atoms on the pyrazine ring are electronically activated by the ring nitrogen atoms, making them susceptible to nucleophilic attack. Due to the symmetrical nature of 2,6-dichloropyrazine, the initial substitution with a phenoxide can occur at either the C2 or C6 position, leading to the same monosubstituted product, this compound.

Controlling the stoichiometry of the reactants is crucial to favor monosubstitution over disubstitution. By using a slight excess of the dichloropyrazine relative to the phenol, or by carefully controlling the reaction time and temperature, the formation of the undesired 2,6-diphenoxypyrazine can be minimized. The synthesis of the 2,6-dichloropyrazine precursor itself is well-established, often starting from monochloropyrazine and proceeding via chlorination. google.com

General Approaches for Pyrazine Functionalization

Beyond the direct SNAr synthesis, other general methods for pyrazine functionalization can be considered in multi-step synthetic sequences that could lead to this compound or its derivatives. These methods focus on creating new carbon-carbon or carbon-heteroatom bonds on the pyrazine ring.

Deprotonative functionalization, or metalation, is a powerful technique for introducing substituents onto heteroaromatic rings. researchgate.net For pyrazines, which are π-deficient, this reaction can be challenging due to the risk of nucleophilic addition by the metalating agent. nih.gov However, by using strong, sterically hindered, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a proton can be selectively abstracted from the pyrazine ring to form a lithiated intermediate. nih.govresearchgate.net This reaction is typically performed at very low temperatures (e.g., -75 °C) to ensure stability of the organolithium species. researchgate.net

This lithiated pyrazine is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups. core.ac.uknih.gov While not a direct route to this compound, this method could be employed to modify a pre-existing chlorophenoxypyrazine scaffold, for instance, by introducing a substituent at one of the remaining C-H positions.

Table 2: General Conditions for Deprotonative Functionalization of Pyrazines

| Component | Role | Example |

|---|---|---|

| Pyrazine Substrate | Substrate | Substituted Pyrazine |

| Base | Deprotonating Agent | LiTMP, LDA |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) |

| Temperature | Reaction Condition | -75 °C to -100 °C |

Palladium-catalyzed cross-coupling reactions are a versatile and widely used set of methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org Halogenated pyrazines, including chloropyrazines, are excellent substrates for these transformations. clockss.org Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Negishi (using organozinc reagents) couplings can be successfully applied to the pyrazine system. nobelprize.orgclockss.org

In the context of this compound, the remaining chlorine atom serves as a handle for further functionalization via cross-coupling. This allows for the introduction of alkyl, aryl, or other groups at the C2 position, making it a powerful tool for creating a library of derivatives from a common intermediate. The choice of catalyst, ligand, base, and solvent is crucial and depends on the specific coupling partners being used.

Table 3: Common Cross-Coupling Reactions for Functionalizing Chloropyrazines

| Reaction Name | Nucleophile Source | Catalyst System (Typical) |

|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(PPh₃)₄, K₂CO₃ |

| Stille | Organostannane | Pd(PPh₃)₄ |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N |

These reactions demonstrate the utility of this compound not only as a target molecule but also as a versatile intermediate for the synthesis of more complex, polysubstituted pyrazines.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 2,2,6,6-tetramethylpiperidide |

| 2,6-Dichloropyrazine |

| 2,6-diphenoxypyrazine |

| This compound |

| Dimethyl sulfoxide |

| Dimethylformamide |

| lithium 2,2,6,6-tetramethylpiperidide |

| Monochloropyrazine |

| N-methylpyrrolidone |

| Phenol |

| Potassium carbonate |

| potassium tert-butoxide |

Advanced Synthetic Techniques for this compound Analogues

The synthesis of pyrazine derivatives has evolved significantly, with modern techniques focusing on efficiency, selectivity, and sustainability. These advanced methods are crucial for creating analogues of this compound, which are valuable in various fields of chemical research.

| One-Pot Synthesis Example | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Dehydrogenative Coupling | 2-Amino Alcohols | Manganese Pincer Complex | 2,5-Disubstituted Pyrazines | nih.gov |

| Condensation/Cyclization | o-Phenylenediamine, Ketones | Fe3O4 Nanoparticles | Benzodiazepines | rsc.org |

| Cyclodesulfurization | 2-Aminophenols, Thioamides | Triphenylbismuth Dichloride | 2-Substituted Benzoxazoles | nih.gov |

The integration of green chemistry principles is a major focus in modern organic synthesis to minimize environmental impact. rasayanjournal.co.in For pyrazine synthesis, this includes developing solvent-free reactions, using recyclable catalysts, and employing biocatalytic approaches. tandfonline.comrsc.org An environmentally benign method for pyrazine synthesis involves the one-pot reaction of various substrates, which is cost-effective and efficient. tandfonline.commobt3ath.com Biocatalysis, for example, has been used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines using enzymes, which are renewable and biodegradable. nih.gov Furthermore, the use of manganese-based catalysts for dehydrogenative coupling reactions represents a sustainable alternative to precious metal catalysts. nih.gov These green methods reduce the generation of hazardous by-products and often lead to higher atom economy. nih.govnih.gov

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes and predicting product outcomes. The formation of this compound from a precursor like 2,6-dichloropyrazine is primarily governed by nucleophilic aromatic substitution.

The key step in forming the phenoxy linkage in this compound is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In this mechanism, a nucleophile (phenoxide) attacks the electron-deficient pyrazine ring at a carbon atom bearing a leaving group (chloride). wikipedia.org This reaction is distinct from SN1 and SN2 mechanisms and proceeds via a two-step addition-elimination process. wikipedia.org

Nucleophilic Attack : The phenoxide ion attacks the ipso-carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The SNAr mechanism is favored on electron-poor aromatic rings, and the nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. wikipedia.orgbaranlab.org The regioselectivity of the SNAr reaction on substituted dichloropyrazines is influenced by the electronic nature of the other substituents on the ring. researchgate.netacs.org An electron-withdrawing group at the 2-position of a 3,5-dichloropyrazine directs nucleophilic attack to the 5-position, whereas an electron-donating group directs the attack to the 3-position. researchgate.netacs.org

Chlorinating Agents : To generate the necessary chloropyrazine precursor, reagents like phosphoryl chloride or thionyl chloride are commonly used to convert hydroxypyrazines or pyrazinones into their chloro derivatives. nih.govgoogle.com The vapor-phase reaction of pyrazine with chlorine at high temperatures (150-600 °C) can also produce chloropyrazine. google.com

Bases : In the SNAr step, a base (e.g., sodium hydroxide, potassium carbonate) is essential to deprotonate phenol, generating the highly nucleophilic phenoxide ion required for the reaction.

Transition Metal Catalysts : For the synthesis of the pyrazine core or for creating more complex analogues through cross-coupling reactions, transition metal catalysts are pivotal. Catalytic systems such as copper-chromium have been used for synthesizing pyrazines from diamines and diols. tandfonline.com Palladium catalysts, like tetrakis(triphenylphosphine)palladium(0), are effective for Negishi cross-coupling reactions to produce substituted bipyridines from chloropyridines, a strategy that can be adapted for other pyrazine analogues. organic-chemistry.org Manganese pincer complexes have emerged as efficient catalysts for the dehydrogenative coupling of 2-amino alcohols to form pyrazines. nih.gov

| Catalyst/Reagent | Reaction Type | Function | Reference |

| Phosphoryl Chloride | Chlorination | Converts hydroxypyrazine to chloropyrazine | google.com |

| Thionyl Chloride | Chlorination | Converts pyrazine acid to pyrazinyl chloride | nih.gov |

| Palladium Complexes | Cross-Coupling | Forms C-C bonds with chloropyrazine precursors | organic-chemistry.org |

| Manganese Complexes | Dehydrogenative Coupling | Catalyzes pyrazine ring formation from amino alcohols | nih.gov |

| Copper-Chromium | Condensation | Catalyzes pyrazine synthesis from diamines and diols | tandfonline.com |

Stereochemical Considerations in Synthesis

The synthesis of this compound is not governed by stereochemical considerations. An analysis of the molecule's structure reveals that it is achiral, meaning it does not possess a non-superimposable mirror image. The molecule lacks stereogenic centers, such as asymmetric carbon atoms, and does not exhibit other forms of stereoisomerism like geometric isomerism or atropisomerism.

Key points regarding the stereochemistry of this compound synthesis include:

Achiral Nature: The target molecule, this compound, is planar and symmetrical in a way that precludes the existence of enantiomers or diastereomers. Consequently, the synthetic pathway does not require steps to control or separate stereoisomers.

Achiral Precursors: The typical starting materials used in the synthesis of pyrazine derivatives, such as 2,6-dichloropyrazine and phenol, are themselves achiral. The reactions involved, commonly nucleophilic aromatic substitution, proceed without the introduction of any chiral centers.

Absence of Stereoselective Reagents: The production of this compound does not necessitate the use of chiral catalysts, auxiliaries, or reagents that would induce a preference for one stereoisomer over another. researchgate.net Such reagents are employed in asymmetric synthesis, where the goal is to produce a chiral molecule with a specific three-dimensional arrangement, which is not relevant for this compound.

Chemical Reactivity and Derivatization of 2 Chloro 6 Phenoxypyrazine

Reactivity Profiles of the Pyrazine (B50134) Core in 2-Chloro-6-phenoxypyrazine

The pyrazine ring is an aromatic heterocycle characterized by two nitrogen atoms in a 1,4-position relationship. This configuration results in a significantly electron-deficient (π-deficient) aromatic system, which fundamentally governs its reactivity. researchgate.netnih.gov

Electrophilic and Nucleophilic Sites

The reactivity of a molecule is determined by the distribution of electron density, which creates centers susceptible to attack by either electron-rich (nucleophiles) or electron-poor (electrophiles) species. masterorganicchemistry.comyoutube.com

Electrophilic Sites : Due to the high electronegativity of the two nitrogen atoms, the electron density of the carbon atoms in the pyrazine ring is substantially reduced. This makes the ring carbons electrophilic, meaning they are prone to attack by nucleophiles. In this compound, the carbon atom bonded to the chlorine (the C-2 position) is particularly electrophilic and activated towards nucleophilic attack. youtube.comuoanbar.edu.iq

Nucleophilic Sites : The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can, in principle, act as nucleophiles or bases. youtube.com However, due to the aromatic system and the electron-withdrawing nature of the ring, these lone pairs are less available for donation compared to those in aliphatic amines. Consequently, pyrazine and its derivatives are considered very weak bases. researchgate.netnih.gov

Influence of Chlorine and Phenoxy Substituents

Substituents on the pyrazine ring play a crucial role in modulating its reactivity.

Chlorine Substituent : The chlorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect (-I effect). This effect further decreases the electron density of the pyrazine ring, making it even more susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqresearchgate.net The chlorine atom itself is a good leaving group, facilitating its displacement by a wide range of nucleophiles. This deactivation of the ring makes electrophilic substitution, which is already difficult on a pyrazine core, extremely unfavorable. uoanbar.edu.iq

Synthesis of Novel this compound Derivatives

The predictable reactivity of this compound, particularly the lability of the chloro substituent, makes it a valuable intermediate for creating more complex molecules. Derivatization can be achieved by modifying either the phenoxy group or the pyrazine ring itself.

Substitutions on the Phenoxy Moiety

Introducing functional groups onto the phenoxy ring is typically achieved by starting with a pre-functionalized phenol (B47542). These substituted phenols can then be reacted with 2,6-dichloropyrazine (B21018) in a nucleophilic aromatic substitution reaction to yield the desired 2-chloro-6-(substituted-phenoxy)pyrazine derivative. This synthetic strategy allows for considerable diversity in the final product.

| Starting Substituted Phenol | Resulting this compound Derivative |

| 4-Methoxyphenol | 2-Chloro-6-(4-methoxyphenoxy)pyrazine |

| 4-Nitrophenol | 2-Chloro-6-(4-nitrophenoxy)pyrazine |

| 4-Fluorophenol | 2-Chloro-6-(4-fluorophenoxy)pyrazine |

| 3-Methylphenol | 2-Chloro-6-(3-methylphenoxy)pyrazine |

Modifications of the Pyrazine Ring

The most common modification of the pyrazine ring in this compound involves the nucleophilic displacement of the chlorine atom at the C-2 position. researchgate.net This SNAr reaction is highly efficient and works with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 2-substituted-6-phenoxypyrazine compounds.

| Nucleophile | Reagent Example | Product |

| Amine | Morpholine | 2-(Morpholin-4-yl)-6-phenoxypyrazine |

| Amine | Piperidine | 2-(Piperidin-1-yl)-6-phenoxypyrazine |

| Alkoxide | Sodium Methoxide | 2-Methoxy-6-phenoxypyrazine |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-6-phenoxypyrazine |

Formation of Polyfunctionalized Pyrazines

This compound serves as an excellent intermediate for the synthesis of polyfunctionalized pyrazines with distinct substituents at the 2 and 6 positions. The process typically begins with 2,6-dichloropyrazine. A stepwise, selective substitution strategy is employed where the first chlorine is replaced by a phenoxy group to form this compound. Subsequently, the remaining chlorine atom is displaced by a different nucleophile, leading to a disubstituted pyrazine with a defined substitution pattern. northumbria.ac.uk This method provides a flexible tool for creating diverse molecular architectures.

General Reaction Scheme:

Step 1: 2,6-Dichloropyrazine + Phenol → this compound

Step 2: this compound + Nucleophile (e.g., Amine) → 2-Amino-6-phenoxypyrazine

This sequential approach allows for the controlled introduction of multiple, different functional groups onto the pyrazine core.

Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of organic compounds. The following subsections detail the application of various spectroscopic methods for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For ¹H NMR of this compound, the spectrum would be expected to show distinct signals for the protons on the pyrazine and phenoxy rings. The pyrazine protons, being in an electron-deficient aromatic system, would likely appear in the downfield region. The protons of the phenoxy group would exhibit a complex splitting pattern characteristic of a substituted benzene ring, with chemical shifts influenced by the electron-withdrawing nature of the pyrazine ring.

In ¹³C NMR spectroscopy, distinct signals would be anticipated for each unique carbon atom in this compound. The carbon atoms of the pyrazine ring would be significantly deshielded. The carbon atom bonded to the chlorine would show a characteristic chemical shift, as would the carbon atom bonded to the phenoxy group. The carbon atoms of the phenoxy ring would also display a predictable pattern of chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.0 - 8.5 | - |

| Phenoxy-H (ortho) | 7.1 - 7.3 | - |

| Phenoxy-H (meta) | 7.3 - 7.5 | - |

| Phenoxy-H (para) | 7.0 - 7.2 | - |

| Pyrazine-C-Cl | - | 150 - 160 |

| Pyrazine-C-O | - | 160 - 170 |

| Pyrazine-C | - | 130 - 145 |

| Phenoxy-C-O | - | 150 - 155 |

| Phenoxy-C | - | 115 - 135 |

Note: These are estimated ranges based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the pyrazine ring, and C-O-C stretching of the ether linkage. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum.

Raman spectroscopy , being complementary to IR, would also reveal information about the molecular vibrations. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Therefore, the symmetric breathing modes of the pyrazine and phenoxy rings would be expected to be prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Pyrazine Ring Stretch (C=N, C=C) | 1600 - 1450 | 1600 - 1450 |

| Phenoxy Ring Stretch (C=C) | 1600 - 1450 | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1260 - 1200 | Weak or inactive |

| C-O-C Symmetric Stretch | Weak or inactive | 1050 - 1000 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of the chlorine atom, the phenoxy group, or smaller neutral molecules like CO or HCN from the pyrazine ring.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-OPh]⁺ | Loss of a phenoxy radical |

| [C₄H₂N₂Cl]⁺ | Pyrazine ring fragment after loss of phenoxy group |

| [C₆H₅O]⁺ | Phenoxy fragment |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Visible spectrum of this compound, dissolved in a suitable solvent like ethanol or cyclohexane, would likely exhibit absorption bands in the UV region. These absorptions would correspond to π → π* transitions within the aromatic pyrazine and phenoxy rings. The presence of heteroatoms (N and O) could also lead to n → π* transitions, which are typically weaker and may be observed at longer wavelengths.

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of how molecules interact with their neighbors. The analysis generates a three-dimensional Hirshfeld surface, which is color-mapped to show different properties, and two-dimensional "fingerprint plots" that summarize the types and relative significance of various intermolecular contacts.

For pyrazine derivatives, Hirshfeld surface analysis typically reveals a variety of intermolecular interactions that contribute to the stability of the crystal packing. While a specific analysis for this compound is not available in the reviewed literature, studies on other substituted pyrazines provide a clear indication of the expected interactions. nih.govresearchgate.net

The key outputs of the analysis are the Hirshfeld surface mapped with properties like dnorm and the 2D fingerprint plot. The dnorm surface highlights regions of close intermolecular contact; distances shorter than the van der Waals radii sum are shown in red, indicating significant interactions like hydrogen bonds. nih.govacs.org The 2D fingerprint plot is a scatter plot of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, which allows for the deconvolution of the surface into contributions from different interaction types.

In related pyrazine and chloropyrazine structures, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and N···H/H···N contacts. For instance, in tetranuclear s-triazine hydrazine Schiff base complexes, which share structural similarities, H···H contacts can account for over 50% of the interactions, with Cl···H contacts also playing a significant role (around 19%). mdpi.com The presence of chlorine and nitrogen atoms in this compound suggests that C-H···N, C-H···Cl, and potential halogen bonds would be important stabilizing forces. nih.gov Furthermore, the phenoxy group would likely participate in π-π stacking or C-H···π interactions.

Table 1: Typical Intermolecular Contact Contributions in Pyrazine Derivatives from Hirshfeld Surface Analysis (Note: This table is illustrative, based on data from related compounds, as specific data for this compound is not available.)

| Interaction Type | Percentage Contribution (Example 1: A Tetrakis-substituted Pyrazine) | Percentage Contribution (Example 2: A Pyrazolo[3,4-g]isoquinoline) |

|---|---|---|

| H···H | 45-55% | 35-45% |

| C···H / H···C | 15-25% | 20-30% |

| N···H / H···N | 5-15% | 10-20% |

| O···H / H···O | Not Applicable | 5-15% |

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the properties of molecules at an atomic level. These methods complement experimental data by offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through empirical means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like this compound. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately determine molecular geometries, vibrational frequencies, and various electronic properties. nih.govijesit.com

A fundamental application of DFT is the optimization of the molecular geometry to find its most stable, lowest-energy conformation. This process calculates bond lengths, bond angles, and dihedral angles. For a molecule like this compound, DFT would be used to determine the precise spatial arrangement of the pyrazine and phenyl rings and the orientation of the chloro and phenoxy substituents. Studies on similar molecules, such as 2-chloro-6-methoxypyridine, have demonstrated that geometries optimized using DFT calculations are in excellent agreement with experimental data. nih.gov The electronic structure, including the distribution of electron density and orbital energies, is also a direct output of these calculations.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These predicted frequencies can then be compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of the vibrational modes of the molecule. nih.gov For this compound, this analysis would identify the characteristic stretching and bending frequencies associated with the pyrazine ring, the C-Cl bond, the C-O-C ether linkage, and the phenyl group. Such analysis on related compounds has shown that DFT methods can reproduce experimental vibrational data with high accuracy. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) analysis is a valuable DFT-based tool for predicting chemical reactivity. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, revealing the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

Electron-rich regions (negative potential) are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. In this compound, the most negative regions would be expected around the nitrogen atoms of the pyrazine ring and the oxygen atom of the phenoxy group.

Electron-poor regions (positive potential) are prone to nucleophilic attack. These areas are typically found around hydrogen atoms.

The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are crucial for determining a molecule's electronic properties and reactivity. mdpi.com

HOMO : Represents the ability to donate an electron. Regions of the molecule with high HOMO density are the likely sites of electrophilic attack.

LUMO : Represents the ability to accept an electron. Regions with high LUMO density are the likely sites of nucleophilic attack. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. ijesit.commdpi.com For chloro-substituted pyrazines, the LUMO is often distributed over the pyrazine ring, indicating its susceptibility to nucleophilic substitution. wuxibiology.com

Table 2: Illustrative HOMO-LUMO Data for a Related Chloro-Substituted Heterocycle (Note: This table is based on data for 5-chloro-2-hydroxypyridine and serves as an example, as specific data for this compound is not available.) ijesit.com

| Parameter | Calculation Level: B3LYP/6-311++G(d,p) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

This energy gap provides a quantitative measure of the molecule's stability and potential for electronic transitions.

Spectroscopic and Computational Characterization of 2 Chloro 6 Phenoxypyrazine and Its Derivatives

Theoretical Calculations

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized framework that aligns with classical Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This approach provides a detailed understanding of intramolecular bonding, charge distribution, and the stabilizing effects of electron delocalization. materialsciencejournal.org By examining all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs, the analysis can quantify the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.dewisc.edu

The stabilization energy, denoted as E(2), associated with the delocalization of electron density from a donor orbital (i) to an acceptor orbital (j) is a key output of NBO analysis. wisc.edustackexchange.com A higher E(2) value indicates a stronger interaction, signifying greater stabilization of the molecule due to this hyperconjugative effect. materialsciencejournal.orgstackexchange.com These interactions, which represent departures from an idealized, localized Lewis structure, are crucial for understanding molecular stability and reactivity. uni-muenchen.de

In the context of 2-Chloro-6-phenoxypyrazine, NBO analysis can elucidate several key electronic features:

Intramolecular Charge Transfer (ICT): The analysis reveals the extent of electron density transfer from donor groups to acceptor groups. For instance, lone pairs on the nitrogen atoms of the pyrazine (B50134) ring, the oxygen atom of the phenoxy group, and the chlorine atom can act as donors. materialsciencejournal.orgchemicaljournal.org The acceptor orbitals are typically the antibonding orbitals (π* or σ*) within the pyrazine and phenyl rings. materialsciencejournal.org

A hypothetical NBO analysis for this compound could yield the results shown in the table below, highlighting the most significant donor-acceptor interactions that contribute to its electronic stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | π(C2-C3) | 22.5 | Lone Pair -> π |

| n(N4) | π(C5-C6) | 21.8 | Lone Pair -> π |

| n(O) | π(C6-N1) | 48.2 | Lone Pair -> π |

| n(Cl) | σ(C2-N1) | 5.1 | Lone Pair -> σ |

| π(C5-C6) | π(C2-C3) | 18.9 | π -> π |

NBO: Natural Bond Orbital; n: lone pair orbital; π: pi bonding orbital; π: pi antibonding orbital; σ: sigma antibonding orbital; E(2): Stabilization energy calculated by second-order perturbation theory. The atom numbering is based on the pyrazine ring.

Fukui functions are powerful tools derived from Density Functional Theory (DFT) that help in predicting the most reactive sites within a molecule. scm.com This function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. substack.com By condensing these values to individual atomic sites, one can identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov

There are three main types of condensed Fukui functions:

fk+ : This function measures the reactivity towards a nucleophilic attack (the molecule accepting an electron). A higher value on a specific atom indicates it is a more favorable site for a nucleophile to attack. scm.comschrodinger.com It is calculated from the difference in atomic charges between the neutral (N) and anionic (N+1) states. nih.gov

fk- : This function indicates the reactivity towards an electrophilic attack (the molecule donating an electron). The atom with the highest value is the most probable site for an electrophile to attack. scm.comschrodinger.com It is calculated from the charge difference between the cationic (N-1) and neutral (N) states. nih.gov

fk0 : This function predicts the site for a radical attack and is typically calculated as the average of fk+ and fk-. nih.gov

For this compound, the pyrazine ring is inherently electron-deficient due to the electronegative nitrogen atoms. The presence of a chlorine atom further withdraws electron density via induction. Conversely, the phenoxy group can donate electron density to the ring through resonance. Fukui function analysis can resolve these competing influences to pinpoint the most reactive atomic centers.

Based on the electronic properties, one would anticipate that the carbon atoms of the pyrazine ring are the primary sites for nucleophilic attack, while the phenoxy ring would be more susceptible to electrophilic attack. The table below presents hypothetical condensed Fukui function values to illustrate the predicted reactivity of various atoms in the molecule.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| C2 (Pyrazine, attached to Cl) | 0.185 | 0.030 | 0.108 |

| C3 (Pyrazine) | 0.120 | 0.055 | 0.088 |

| C5 (Pyrazine) | 0.115 | 0.060 | 0.088 |

| C6 (Pyrazine, attached to O) | 0.190 | 0.025 | 0.108 |

| C' (Phenoxy, para) | 0.045 | 0.150 | 0.098 |

| C' (Phenoxy, ortho) | 0.050 | 0.135 | 0.093 |

The highest values in each column (indicated in bold) represent the most probable sites for the respective type of attack. Atom numbering is illustrative.

The analysis suggests that the carbon atoms C2 and C6 on the pyrazine ring, being directly attached to electronegative atoms, are the most electrophilic and thus the most likely sites for nucleophilic attack. chemrxiv.org Conversely, the ortho and para positions of the phenoxy ring are predicted to be the most nucleophilic and therefore the most susceptible to electrophilic attack.

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics, stability, and intermolecular interactions of a molecule. researchgate.netnih.gov These simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or in complex with a biological macromolecule, to understand its behavior under different conditions. mdpi.com

For a molecule like this compound, MD simulations can offer valuable insights that are not accessible from static computational models. Potential applications and the information that could be derived are summarized below:

Conformational Flexibility: MD simulations can explore the rotational freedom around the C-O-C ether linkage that connects the pyrazine and phenyl rings. This would reveal the preferred dihedral angles and the energy barriers between different conformations, providing a dynamic picture of the molecule's three-dimensional shape.

Solvent Interactions: By simulating the molecule in a solvent like water, it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This helps in understanding its solubility and the arrangement of solvent molecules around it.

Binding Dynamics: If this compound or its derivatives are investigated as potential ligands for a biological target (e.g., an enzyme or receptor), MD simulations can model the process of binding. researchgate.net These simulations can assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies, which are crucial for drug design and development. mdpi.com

The table below outlines the potential research questions and the corresponding insights that could be gained from an MD simulation study of this compound.

| Research Area | Objective of MD Simulation | Potential Insights Gained |

|---|---|---|

| Structural Dynamics | Analyze the flexibility of the phenoxy group relative to the pyrazine ring. | Identification of dominant conformations and rotational energy barriers. |

| Solvation Behavior | Simulate the molecule in an aqueous environment. | Understanding of solubility, hydration shell structure, and key solvent interactions. |

| Biomolecular Interactions | Simulate the compound in the active site of a target protein. | Assessment of binding stability, identification of key residues for binding, and estimation of binding affinity. |

| Material Properties | Simulate multiple molecules to model the condensed phase. | Prediction of crystal packing, intermolecular forces, and bulk material properties. |

Advanced Applications and Targeted Research Areas of 2 Chloro 6 Phenoxypyrazine Derived Compounds

Medicinal Chemistry and Drug Discovery

The pyrazine (B50134) ring is a well-established pharmacophore in drug discovery, and its derivatives are known to exhibit a wide array of pharmacological effects. mdpi.comtandfonline.com The incorporation of a phenoxy group and a reactive chloro atom in 2-chloro-6-phenoxypyrazine creates a molecule with potential for diverse chemical modifications and biological targeting.

Pyrazine-containing compounds are a significant class of N-heterocycles with a broad spectrum of commercial applications, particularly in pharmaceuticals. tandfonline.com The pyrazine nucleus is a key structural motif in numerous biologically active molecules, demonstrating activities that include anti-inflammatory, analgesic, antioxidant, and diuretic effects. mdpi.comresearchgate.net Research has shown that pyrazine-modified natural product derivatives can exhibit enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds. mdpi.com This makes the pyrazine scaffold, such as that in this compound, a focal point in the design and synthesis of new therapeutic agents. tandfonline.com The inherent properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor, contribute to its frequent use as a classical pharmacophore in medicinal chemistry. researchgate.net

The pyrazine scaffold is a component of various compounds investigated for their antiviral properties. researchgate.net For instance, a series of pyrazine-based conjugates have been synthesized and evaluated for their efficacy against SARS-CoV-2. nih.gov In one study, certain pyrazine-triazole conjugates and a pyrazine-benzothiazole conjugate demonstrated significant potency against the virus. nih.govsemanticscholar.org The selectivity index of these potent conjugates indicated a significant level of efficacy when compared to the reference drug, Favipiravir. nih.govsemanticscholar.org These findings underscore the potential of the pyrazine core, the foundational structure of this compound, in the development of novel antiviral therapeutics. nih.gov While specific antiviral studies on direct derivatives of this compound are not extensively detailed, the proven antiviral activity of other pyrazine-containing molecules provides a strong rationale for exploring this area.

| Compound | Structure Type | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 12a | Pyrazine-Benzothiazole | 0.2064 | - | - |

| 12i | Pyrazine-Benzothiazole | 0.3638 | 1.396 | 3.837 |

| 12h | Pyrazine-Benzothiazole | 2.993 | 1.142 | 0.382 |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data sourced from studies on pyrazine-benzothiazole conjugates. nih.gov

Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. nih.gov A series of novel 3-phenoxypyrazine-2-carboxamide derivatives have been designed and synthesized as potent TGR5 agonists. nih.gov These compounds, which share a phenoxypyrazine core with this compound, exhibited excellent human TGR5 (hTGR5) agonist activity, with EC50 values in the nanomolar range. nih.gov Notably, the introduction of a pyrazine core was a key factor in achieving this agonist activity. nih.gov Further structure-activity relationship (SAR) studies revealed that substitutions on the phenoxy group significantly influenced the potency. For example, compounds with 2-chloro and 2,5-dichloro substituents on the phenoxy ring displayed remarkable agonistic activities against TGR5, superior to the reference drug INT-777. nih.gov

| Compound | Substituent on Phenoxy Ring | hTGR5 EC50 (nM) |

|---|---|---|

| 18g | 2-Cl | 1.44 |

| 18k | 2,5-di-Cl | 0.58 |

| INT-777 (Reference) | - | - |

EC50: Half-maximal effective concentration. Data highlights the potency of chloro-substituted phenoxypyrazine derivatives as TGR5 agonists. nih.gov

The pyrazine scaffold is a key component in the development of novel anti-cancer agents. researchgate.netnih.gov Pyrazine derivatives have been investigated as inhibitors of various targets in cancer therapy, including protein tyrosine phosphatases and kinases. nih.govmdpi.com For instance, pyrazine-based small molecules have been designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer. mdpi.com In other research, ligustrazine–chalcone hybrids incorporating a pyrazine ring showed significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range. mdpi.com Similarly, anthraquinone–pyrazine derivatives have demonstrated potent inhibitory effects on human cancer cell lines, with some compounds showing cytotoxicity superior to the established anti-cancer drug doxorubicin. mdpi.com The versatility of the pyrazine ring allows for the synthesis of diverse structures with the potential to target different pathways involved in cancer progression. nih.gov

| Compound Series | Cancer Cell Line | IC50 Range (µM) |

|---|---|---|

| Ligustrazine–chalcone hybrids (55–60) | MDA-MB-231, MCF-7, A549, HepG-2 | 0.99–9.99 |

| Anthraquinone–pyrazine derivatives (156–160) | HCT-15, SK-OV-3, A549, SNB19, MCF-7, MCF-7/ADR | 0.035–0.381 |

| Chalcone–pyrazine derivative (48) | BEL-7402 | 10.74 |

Derivatives of pyrazine have been explored for their potential as antimicrobial and antifungal agents. mdpi.comresearchgate.net A series of pyrazine analogs of chalcones were synthesized and tested for their in vitro antifungal activity against eight fungal strains. nih.gov While many of the compounds showed limited activity, nitro-substituted derivatives exhibited antifungal activity against Trichophyton mentagrophytes comparable to the standard drug fluconazole. nih.gov Another study on 7-O-substituted pyridine-4-methyl coumarin derivatives containing a pyrazine moiety found that some compounds showed significant inhibition against Candida tropicalis, Cryptococcus neoformans, and Trichophyton rubrum with MIC80 values as low as 0.25 µg/mL. mdpi.com These findings indicate that the pyrazine scaffold can be a valuable component in the design of new antimicrobial and antifungal agents. mdpi.comnih.gov

The pyrazine nucleus is a common feature in many enzyme inhibitors, particularly kinase inhibitors. tandfonline.comnih.gov Many pyrazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme. tandfonline.comnih.gov For example, pyrazine derivatives have been developed as potent inhibitors of kinases such as CK2 and PIM. tandfonline.com In one study, a series of furanoquinolinedione and isooxazolinequinolinedione derivatives containing a pyrazine ring showed inhibitory activity against tyrosyl-DNA phosphodiesterase 2 (TDP2) with IC50 values in the micromolar range. mdpi.com Another pyrazine-containing compound demonstrated inhibitory activity against chitinase with an IC50 value of 7.5 µM. mdpi.com The structural properties of the pyrazine ring make it a valuable scaffold for designing specific and potent enzyme inhibitors for various therapeutic applications. tandfonline.com

Agrochemical Applications

The pyrazine core is a well-established pharmacophore in the design of biologically active molecules for agriculture. The specific substitution pattern of this compound offers a template for creating novel pesticides, including fungicides and herbicides, by leveraging the reactivity of the chlorine atom for further chemical modification.

While this compound is not a fungicide itself, its chemical structure makes it a valuable intermediate in the synthesis of potential fungicidal agents. The chlorine atom at the 2-position of the pyrazine ring is a reactive site, allowing for nucleophilic substitution reactions to introduce various functional groups. This versatility enables the creation of a library of derivatives that can be screened for antifungal activity.

Research into related chloro-containing heterocyclic compounds has demonstrated the efficacy of this structural feature. For instance, novel chloro-containing 1-aryl-3-oxypyrazoles have been synthesized and shown to exhibit significant fungicidal activity against pathogens like Rhizoctonia solani. nih.gov Similarly, derivatives of 5-chloro-6-phenyl-pyridazin-3(2H)-one have displayed promising antifungal properties against various phytopathogenic fungi. researchgate.net These findings suggest that the chloro-substituted pyrazine scaffold of this compound is a promising starting point for developing new fungicides. The synthesis strategy often involves replacing the chlorine atom with other moieties to enhance biological activity and target specificity.

Pyrazine derivatives have been investigated for their potential as herbicides. The pyrazine ring is considered a "bioisostere" of naturally occurring compounds like nicotinamide and pyrimidine nucleic bases, which can allow it to interfere with biological processes in plants. researchgate.net The herbicidal action of these compounds often involves inhibiting essential plant processes, such as photosynthesis or amino acid biosynthesis.

The effectiveness of pyrazine-based herbicides is highly dependent on the nature and position of substituents on the pyrazine ring. A well-known, albeit non-selective, herbicide containing a related diazine structure is diquat-dibromide, which disrupts photosynthesis. researchgate.net More targeted herbicidal activity can be achieved through specific substitutions. For example, studies on pyrazolo[5,1-d] fao.orgscispace.comcityu.edu.hknih.govtetrazin-4(3H)one derivatives have shown that their herbicidal activity against Brassica campestris is influenced by the molar refractivity and electronic parameters of the substituents. nih.gov Similarly, the herbicidal efficacy of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives is also highly dependent on the specific aryl substitutions. mdpi.com These quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the design of new and effective pyrazine-based herbicides.

| Compound Class | Target Weed | Key Structural Features Influencing Activity | Reference |

|---|---|---|---|

| Pyrazolo[5,1-d] fao.orgscispace.comcityu.edu.hknih.govtetrazin-4(3H)ones | Brassica campestris | Molar refractivity and electronic parameters of substituents. | nih.gov |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic Acids | Arabidopsis thaliana | Substitution pattern on the aryl ring attached to the pyrazole. | mdpi.com |

| Diquat-dibromide | Broadleaf weeds and grasses (non-selective) | Bipyridyl structure that interferes with photosynthesis. | researchgate.net |

Material Science Applications

The electron-deficient nature of the pyrazine ring makes it an attractive component in the design of advanced materials with specific optical and electronic properties. Derivatives of this compound are being explored for their potential in non-linear optics and as electroluminescent materials for display technologies.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups.

Pyrazine derivatives have been investigated as potential NLO materials due to the electron-withdrawing nature of the pyrazine ring, which can be combined with electron-donating groups to create molecules with large second-order hyperpolarizability (β), a measure of NLO activity. The design of these molecules often involves creating dipolar or octupolar structures. Theoretical and experimental studies on various organic NLO crystals, such as 2-adamantylamino-5-nitropyridine (AANP), have demonstrated the potential of nitrogen-containing heterocycles in this field. researchgate.net Research on thienyl-chalcone derivatives has also provided insights into how molecular structure affects third-order NLO properties. rsc.org While specific NLO data for this compound is not widely reported, the foundational principles suggest that its derivatives, incorporating suitable donor groups, could exhibit significant NLO effects.

| Compound Class | NLO Property Investigated | Key Structural Features | Reference |

|---|---|---|---|

| 2-Adamantylamino-5-nitropyridine (AANP) | Second-harmonic generation | Donor-acceptor substituted pyridine ring | researchgate.net |

| Thienyl-chalcone derivatives | Third-order NLO response | Chalcone bridge with thiophene and substituted phenyl rings | rsc.org |

| Alkyl Phthalocyanines | Non-linear absorption | Extended π-conjugated macrocycle | researchgate.net |

Electroluminescent (EL) materials emit light in response to an electric current and are the core components of organic light-emitting diodes (OLEDs), which are used in modern displays and lighting. The electron-deficient pyrazine ring can act as an excellent electron-transporting or emitting moiety in OLED devices.

A series of blue-emitting dopants based on pyrazine derivatives have been synthesized and successfully incorporated into EL devices. scispace.com These devices have shown bright blue emission with high luminance and efficiency. For example, an EL device using a pyrazine derivative as a dopant achieved a luminance of 1200 cd/m² at a current density of 150 mA/cm². scispace.com The development of pyrazine-based long-wavelength thermally activated delayed fluorescent (TADF) emitters has also led to highly efficient orange-red and deep-red/near-infrared OLEDs. cityu.edu.hk The incorporation of pyrazine units into polymer backbones, such as in polyfluorenes, has also been explored to create efficient light-emitting polymers. sciengine.com The presence of the electron-withdrawing pyrazine ring is a key feature in these luminescent materials. fao.org

| Pyrazine Derivative Type | Emission Color | Maximum Luminance | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Blue emitting dopant | Blue (peak at 468 nm) | 1200 cd/m² | Not specified | scispace.com |

| Orange-red TADF emitter (oPDM) | Orange-red | Not specified | 28.2% | cityu.edu.hk |

| Deep-red TADF emitter (DSBFA-QCN) | Deep-red | Not specified | 22.8% | cityu.edu.hk |

Other Emerging Applications

Beyond agrochemicals and material science, the structural scaffold of this compound is relevant to other advanced research areas, most notably in medicinal chemistry. The pyrazine ring is a common feature in many biologically active compounds, and its derivatives are being explored for a wide range of therapeutic applications.

One significant area of research is the development of Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising target for treating metabolic diseases like type 2 diabetes and obesity. A series of novel 3-phenoxypyrazine-2-carboxamide derivatives have been designed and synthesized, with some compounds exhibiting excellent agonist activity for human TGR5, superior to reference drugs. nih.gov

Furthermore, pyrazine derivatives have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. google.com For example, certain oxazolo[3,4-a]pyrazine derivatives have been identified as potent neuropeptide S receptor antagonists, which could be valuable for studying the role of this receptor in various neurological processes. nih.gov The ability to functionalize the pyrazine ring allows for the fine-tuning of the pharmacological properties of these molecules. The diverse biological activities of pyrazine derivatives underscore the importance of this heterocyclic system in the ongoing search for new therapeutic agents. mdpi.com

Advanced Organic Synthesis Intermediates

The chlorine atom at the 2-position of the pyrazine ring serves as a synthetically valuable handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The electron-deficient nature of the pyrazine ring can facilitate these transformations. Below are prospective applications of this compound in several key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. youtube.com this compound can be envisaged as a suitable electrophilic partner in such reactions. By reacting with various aryl or heteroaryl boronic acids or their esters, a diverse library of 2-aryl-6-phenoxypyrazine derivatives could be synthesized. These products, featuring a biaryl or hetero-biaryl motif, are prevalent in pharmacologically active compounds and organic materials. mdpi.com The reaction would typically be catalyzed by a palladium(0) complex with a suitable phosphine ligand.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine ring, displacing the chlorine atom. This would lead to the synthesis of 2-amino-6-phenoxypyrazine derivatives, which are valuable scaffolds in medicinal chemistry due to the prevalence of the aminopyrazine moiety in bioactive molecules. The reaction conditions would involve a palladium catalyst, a phosphine ligand, and a base. jk-sci.com

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Employing this compound in this reaction would yield 2-alkynyl-6-phenoxypyrazine derivatives. The resulting compounds, containing the pyrazine-alkyne linkage, could serve as building blocks for more complex heterocyclic systems or as components in materials with interesting photophysical properties. The reaction is typically cocatalyzed by palladium and copper complexes. organic-chemistry.org

Table 1: Hypothetical Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Hypothetical Product | Potential Application of Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-Phenyl-6-phenoxypyrazine | Core structure for pharmaceuticals and organic electronics |

| Buchwald-Hartwig Amination | Morpholine | 4-(6-Phenoxypyrazin-2-yl)morpholine | Precursor for bioactive molecules |

| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)-6-phenoxypyrazine | Intermediate for organic materials and complex heterocycles |

Chemical Probes and Sensors

The development of fluorescent probes and chemical sensors for the detection of biologically and environmentally important species is a rapidly growing field. nih.gov The this compound scaffold can be hypothetically functionalized to create novel chemosensors. By strategically introducing a fluorophore and a recognition unit (receptor) for a specific analyte, derivatives of this compound could be designed to exhibit changes in their fluorescence properties upon binding.

Design Principles for Fluorescent Probes:

A common strategy in the design of fluorescent sensors is to link a fluorophore to a receptor for the target analyte. The interaction between the receptor and the analyte can modulate the fluorescence of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).

PET-based Sensors: In a PET sensor, the fluorescence of the fluorophore is initially quenched by an electron-rich receptor. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.

CHEF-based Sensors: In CHEF-based sensors, the binding of a metal ion to a ligand restricts intramolecular rotations or vibrations, leading to an increase in fluorescence quantum yield.

Hypothetical this compound-Based Sensors:

By functionalizing the 2-position of the pyrazine ring (after displacement of the chlorine) with a suitable receptor and potentially modifying the phenoxy group to tune the photophysical properties, various sensors could be conceptualized.

For instance, a derivative incorporating a crown ether or a polyamine chain at the 2-position could act as a sensor for metal cations. mdpi.com The pyrazine nitrogen atoms, along with the appended receptor, could cooperatively bind to a target metal ion. The phenoxypyrazine moiety itself could serve as the fluorophore, or an additional fluorophore could be appended to the structure. The binding event would be expected to alter the electronic properties of the system, resulting in a measurable change in the fluorescence emission.

Table 2: Hypothetical Design of this compound-Derived Chemical Sensors

| Target Analyte | Proposed Receptor Moiety (at C2-position) | Potential Sensing Mechanism | Expected Fluorescence Response |

| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Aza-crown ether or Polyamine | CHEF or PET | Turn-on or Turn-off |

| Anions (e.g., F⁻, CN⁻) | Urea or Thiourea group | Hydrogen bonding induced changes | Change in fluorescence intensity or wavelength |

| Thiols | Michael acceptor (e.g., acrylamide) | Nucleophilic addition | Ratiometric or Turn-on |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-6-phenoxypyrazine, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, substituting a chlorine atom on a pyrazine ring with a phenoxide group under basic conditions (e.g., using K₂CO₃ or NaH as a base) in polar aprotic solvents like DMF or DMSO. Reaction optimization may include:

- Temperature control : Heating at 80–120°C to enhance reactivity while avoiding decomposition.

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) to improve phenoxide nucleophilicity.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromaticity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular weight confirmation.

- Elemental Analysis : To validate empirical formula .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:

- Electrostatic potential surfaces : To identify reactive sites for electrophilic or nucleophilic attacks.

- Frontier molecular orbitals (HOMO/LUMO) : To predict charge-transfer interactions and redox behavior.

- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve atomization energy predictions (average error <3 kcal/mol) .

Q. What strategies resolve contradictory data in studies on chlorinated pyrazine derivatives’ reactivity?

- Methodological Answer :

- Comparative kinetic studies : Replicate reactions under standardized conditions (solvent, temperature, catalyst) to isolate variables.

- Cross-validation with multiple techniques : Combine NMR, X-ray crystallography, and computational modeling to confirm reaction intermediates.

- Meta-analysis of literature : Identify trends in substituent effects (e.g., electron-withdrawing groups like Cl vs. electron-donating phenoxy groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C.

- Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers .

Data-Driven Insights

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 100°C | |

| Reaction Time | 12–24 hours | |

| Yield | 65–85% |

Table 2 : Computational Parameters for DFT Studies

| Functional | Basis Set | Application | Error Margin |

|---|---|---|---|

| B3LYP | 6-31G* | HOMO/LUMO analysis | ±0.1 eV |

| PBE0 | def2-TZVP | Thermochemical properties | ±2.4 kcal/mol |

| M06-2X | cc-pVTZ | Solvent effect modeling | ±3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.